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Compound of Interest

Compound Name: 4-Hydroxybenzaldehyde oxime

CAS No.: 699-06-9

Cat. No.: B102947 Get Quote

Executive Summary
4-Hydroxybenzaldehyde oxime (4-HBO) represents a critical intermediate in the synthesis of

complex pharmaceutical agents and agrochemicals.[1] Its solid-state behavior is governed by

the interplay between two potent hydrogen-bonding motifs: the amphoteric oxime group (

) and the phenolic hydroxyl group (

).[1] Understanding its crystal structure is essential for optimizing purification processes,
ensuring polymorph stability, and predicting solubility profiles in drug formulation.[1]

This guide provides a definitive technical analysis of the anhydrous (

)-isomer, detailing its synthesis, crystallographic parameters, and supramolecular architecture.
[1]

Chemical Context & Synthesis Protocol[2][3][4]
The synthesis of 4-HBO favors the formation of the (

)-isomer (trans) over the (

)-isomer due to steric factors.[1] The reaction proceeds via the condensation of 4-
hydroxybenzaldehyde with hydroxylamine hydrochloride in a buffered ethanolic solution.
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Optimized Synthesis Workflow
Objective: Produce high-purity (

)-4-Hydroxybenzaldehyde oxime suitable for single-crystal growth.

Reagents:

4-Hydroxybenzaldehyde (

eq)[1][2][3]

Hydroxylamine hydrochloride (

,

eq)[1]

Sodium Acetate (

,

eq) or Pyridine[1]

Solvent: Ethanol/Water (9:1 v/v)[1]

Protocol:

Dissolution: Dissolve 4-hydroxybenzaldehyde in ethanol at room temperature.

Activation: Prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

Condensation: Add the aqueous amine solution dropwise to the aldehyde solution.

Reflux: Heat the mixture to reflux (

) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

Isolation: Concentrate the solvent under reduced pressure. Add ice-cold water to precipitate

the crude oxime.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b102947?utm_src=pdf-body
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://en.wikipedia.org/wiki/4-Hydroxybenzaldehyde
https://en.wikipedia.org/wiki/4-Hydroxybenzaldehyde
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Recrystallize from hot ethanol/water to obtain colorless prisms.

Reaction Pathway Diagram[1]

4-Hydroxybenzaldehyde

Tetrahedral Intermediate

Nucleophilic Attack

NH2OH·HCl + NaOAc

(E)-4-Hydroxybenzaldehyde OximeDehydration (-H2O)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the condensation of 4-hydroxybenzaldehyde with

hydroxylamine.[1]

Crystallographic Characterization
The definitive crystal structure of anhydrous (

)-4-hydroxybenzaldehyde oxime was solved by Jerslev and Larsen (1992).[1] The compound
crystallizes in the monoclinic system, a common feature for planar aromatic oximes which
allows for efficient packing of the benzene rings.

Unit Cell Data
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Parameter Value Uncertainty

Crystal System Monoclinic -

Space Group (No.[1][4][5] 14) -

(Å) -

(Å) -

(Å) -

(

)

-

-

-

Temperature -

Table 1: Crystallographic parameters for anhydrous (E)-4-Hydroxybenzaldehyde oxime [1].

Molecular Conformation
The molecule adopts an almost planar conformation. The oxime group is in the (

)-configuration, with the hydroxyl group of the oxime moiety trans to the benzene ring relative to
the C=N bond. This planarity is stabilized by extended

-conjugation across the aromatic ring and the C=N double bond, facilitating dense packing in
the crystal lattice.

Structural Analysis: The Hydrogen Bonding Network
The supramolecular assembly of 4-HBO is defined by a competition between two primary

hydrogen bond donors and acceptors.[1] Unlike simple benzaldoximes that form isolated
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dimers, the presence of the para-hydroxyl group introduces a second dimension to the
network.

Competitive Interaction Sites
Oxime Group (

): Acts as both a donor (OH) and an acceptor (N).[1]

Phenolic Group (

): Strong proton donor; the oxygen also acts as a weak acceptor.[1]

Network Topology
In the

structure, the molecules do not form simple isolated dimers.[6] Instead, they organize into
infinite chains or sheets.[1]

Primary Interaction: The oxime

donates a proton to the nitrogen of a neighboring oxime group (or potentially the phenolic
oxygen, depending on the specific polymorph nuances).[1]

Secondary Interaction: The phenolic

acts as a donor, linking chains together.[1]

This creates a robust 2D or 3D network that significantly increases the melting point (

) compared to non-hydroxylated analogs.[1]

H-Bonding Logic Diagram
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Figure 2: Schematic of the intermolecular hydrogen bonding interactions driving crystal

packing.[1]

Pharmaceutical & Industrial Implications[1]
Solubility and Bioavailability
The extensive hydrogen bonding network renders the anhydrous crystal form relatively

insoluble in non-polar solvents (e.g., hexane) but soluble in polar protic solvents (ethanol,

methanol).[1] For drug development, this implies that breaking the lattice energy requires a

solvent capable of disrupting both oxime-oxime and phenol-phenol interactions.[1]

Stability
The (

)-isomer in the

lattice is thermodynamically stable.[1] However, exposure to UV light in solution can induce
photoisomerization to the (

)-isomer.[1] In the solid state, the tight packing restricts the molecular rotation required for this
isomerization, conferring excellent shelf-life stability to the crystalline material.
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Quality Control (QC) Markers
For QC protocols, Powder X-Ray Diffraction (PXRD) patterns simulated from the single-crystal

data serve as the gold standard for batch release.[1]

Key Diagnostic Peaks: Look for distinct reflections corresponding to the

-spacings derived from the

and

axes (

Å and

Å), which typically appear in the low-angle

region.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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